Lipophilicity (LogP) Comparison: Enhanced Partitioning vs. 2-(Trifluoromethyl)aniline
4-(Trifluoromethoxy)-2-(trifluoromethyl)aniline exhibits a calculated LogP of 3.74, which is substantially higher than the LogP of 2.02–2.41 reported for the mono-substituted analog 2-(trifluoromethyl)aniline [1]. This difference of approximately 1.3–1.7 LogP units corresponds to a theoretical ~20–50-fold increase in octanol/water partition coefficient, indicating markedly enhanced lipophilicity imparted by the additional -OCF3 group [2].
ΔLogP ≈ +1.33 to +1.72
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 3.74 |
| Comparator Or Baseline | 2-(Trifluoromethyl)aniline: 2.02–2.41 |
| Quantified Difference | ΔLogP ≈ +1.33 to +1.72 |
| Conditions | Calculated ACD/LogP values; target compound from Chemsrc database; comparator values from Sielc and Chembase databases |
Why This Matters
Higher LogP directly influences membrane permeability and metabolic stability in drug discovery programs, making this compound a preferred building block when increased lipophilicity is required without introducing additional hydrogen-bonding capacity.
- [1] Sielc. o-(Trifluoromethyl)aniline (CAS 88-17-5). https://sielc.com (accessed 2026). View Source
- [2] Chembase. 2-(Trifluoromethyl)aniline (CAS 88-17-5). https://www.chembase.cn (accessed 2026). View Source
